molecular formula C23H25FN2O3S B2588660 6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one CAS No. 892783-19-6

6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one

Cat. No. B2588660
CAS RN: 892783-19-6
M. Wt: 428.52
InChI Key: HPRQMLOYOZATGH-UHFFFAOYSA-N
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Description

6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C23H25FN2O3S and its molecular weight is 428.52. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity and Synthesis

6-Fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one and its derivatives are primarily researched for their potent antibacterial activities. The structure-activity relationship (SAR) studies have shown that certain substitutions on the quinolone scaffold significantly enhance antibacterial potency against a broad spectrum of Gram-positive and Gram-negative bacteria. A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group demonstrated potent activity, highlighting the importance of structural modifications for antibacterial efficacy (Kuramoto et al., 2003). Similarly, synthesis and studies on various antimicrobial agents, including 7-(azole substituted)quinolones, indicate that fluorine substitutions at specific positions can lead to compounds with excellent antibacterial activities and desirable pharmacokinetic profiles (Uno et al., 1987).

Photostability and Biological Activity

The photostability of fluoroquinolones is a critical factor affecting their biological activity and safety. Research on fluoroquinolones substituted at the 8 position has shown that modifications at this site can significantly influence the stability of these compounds against UV irradiation, thus affecting their antibacterial activity and cytotoxicity. The introduction of a methoxy group at the 8 position has been shown to play an important role in enhancing the stability of fluoroquinolones against UV light exposure, making them safer and more effective as antibacterial agents (Matsumoto et al., 1992).

Fluorescence Sensing of Metal Ions

Quinoline derivatives also serve as efficient fluorescence sensors for metal ions, such as Zn2+, in biological and aqueous solutions. The design of chemosensors based on quinoline structures enables the selective detection and quantification of Zn2+ ions, with applications ranging from monitoring zinc concentrations in living cells to assessing water quality. These sensors exhibit remarkable fluorescence enhancement upon binding to Zn2+, providing a valuable tool for environmental and biological analysis (Park et al., 2015).

properties

IUPAC Name

6-fluoro-1-methyl-3-(3-methylphenyl)sulfonyl-7-(3-methylpiperidin-1-yl)quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3S/c1-15-6-4-8-17(10-15)30(28,29)22-14-25(3)20-12-21(19(24)11-18(20)23(22)27)26-9-5-7-16(2)13-26/h4,6,8,10-12,14,16H,5,7,9,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRQMLOYOZATGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC(=C4)C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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